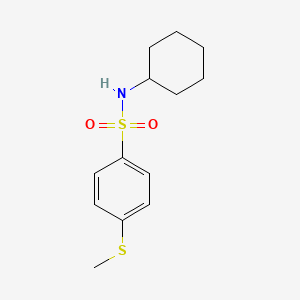![molecular formula C11H16FNO2 B5801854 2,2'-[(2-fluorobenzyl)imino]diethanol](/img/structure/B5801854.png)
2,2'-[(2-fluorobenzyl)imino]diethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-[(2-fluorobenzyl)imino]diethanol, also known as FBE, is a compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that makes it an attractive target for researchers who are interested in studying its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of 2,2'-[(2-fluorobenzyl)imino]diethanol is not fully understood, but it is believed to involve the inhibition of certain cellular pathways that are essential for cancer cell survival. Specifically, this compound has been shown to inhibit the activity of certain enzymes that are involved in the regulation of cell growth and division. This leads to the accumulation of damaged DNA and ultimately, the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has also been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of certain diseases such as Alzheimer's and Parkinson's. In addition, this compound has been shown to have a number of other biological activities, including anti-inflammatory, neuroprotective, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-[(2-fluorobenzyl)imino]diethanol in lab experiments is its relatively simple synthesis method. In addition, this compound is a relatively stable compound that can be easily stored and transported. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, more studies are needed to determine its safety in vivo.
Orientations Futures
There are a number of potential future directions for research on 2,2'-[(2-fluorobenzyl)imino]diethanol. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. In addition, this compound may also have potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, more studies are needed to determine the safety and efficacy of this compound in vivo, and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2,2'-[(2-fluorobenzyl)imino]diethanol can be achieved through a simple and straightforward process. The starting material for the synthesis is 2,2'-dihydroxydiethylamine, which is reacted with 2-fluorobenzaldehyde in the presence of a suitable catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2,2'-[(2-fluorobenzyl)imino]diethanol has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines. In addition, this compound has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl-(2-hydroxyethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c12-11-4-2-1-3-10(11)9-13(5-7-14)6-8-15/h1-4,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKHKIMUIQMRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CCO)CCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl propionate](/img/structure/B5801797.png)


![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)



![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)

![3-(4-fluorophenyl)-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5801895.png)